2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

Fluorescence quantum yield Photophysics Spectroscopy

Researchers requiring a high-quantum-yield (Φ(fl) ≥0.60) organic fluorophore for scintillation counting, solid-state dye lasers, or optical brightening of thermoplastics (PVC, PS, PE, PP, ABS) processed below 220°C face a critical challenge: generic substitution with stilbene-bridged analogs (e.g., BBS) or simple oxazoles (e.g., PPO) risks fluorescence quenching, thermal degradation, or phase separation. BBOT (CAS 7128-64-5) eliminates this risk through its unique thiophene bridge and tert-butyl substituents. - Quantum yield ≥0.60 with minimal solvent polarity dependence - Melting point 196-203°C; decomposition >220°C, ideal for medium-temp thermoplastic compounding - Solubility: chlorobenzene 10.2 g/100 mL, toluene 5.3 g/100 mL - ensures uniform dispersion in masterbatch - Scintillation grade (≥99%) for tritium and carbon-14 detection; emission λmax 435-440 nm matches PMT sensitivity

Molecular Formula C26H26N2O2S
Molecular Weight 430.6 g/mol
CAS No. 7128-64-5
Cat. No. B047129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
CAS7128-64-5
Synonyms2,2’-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)]-benzoxazole; _x000B_2,2’-(2,5-Thiophenediyl)bis(5-tert-butyl)-benzoxazole;  2,2’-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)]benzoxazole;  2,2’-(2,5-Thiophenediyl)bis[5-tert-butylbenzoxazole];  2,5-Bis(5-tert
Molecular FormulaC26H26N2O2S
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C
InChIInChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-19-17(13-15)27-23(29-19)21-11-12-22(31-21)24-28-18-14-16(26(4,5)6)8-10-20(18)30-24/h7-14H,1-6H3
InChIKeyAIXZBGVLNVRQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





BBOT Product Specification & Characterization


2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (CAS 7128-64-5), commonly designated BBOT, is a heterocyclic organic fluorophore belonging to the benzoxazolyl-thiophene class. The compound is characterized by a central thiophene bridge symmetrically substituted with two 5-tert-butyl-benzoxazole moieties [1]. It is a pale green to yellow crystalline powder with a melting point of 199–203°C and a decomposition temperature exceeding 220°C . BBOT exhibits intense blue fluorescence with maximum absorption at approximately 373–375 nm (in ethanol) and emission around 435–440 nm [2]. The compound is insoluble in water but readily soluble in common organic solvents including toluene, acetone, chlorobenzene, and chloroform .

Fluorescence Intense blue emission (λem ~435 nm) with reported quantum yield ≥0.60 across diverse matrices.
Solubility Readily soluble in common organics (toluene, chloroform), enabling solvent-based processing and dispersion.
Thermal Melting point ~200°C; suitable for medium-temperature thermoplastic brightening (

Why Generic Substitution Fails for BBOT


Generic substitution among benzoxazole-based optical brighteners or laser dyes is not scientifically justified due to substantial variation in quantum yield, photostability, thermal tolerance, and matrix compatibility across structurally similar compounds. The central thiophene bridge and tert-butyl substituents of BBOT confer a distinct combination of high absolute quantum yield (Φ(fl) ≥ 0.60) with minimal solvent polarity dependence [1], a property not uniformly shared by stilbene-bridged analogs such as BBS (4,4′-bis(2-benzoxazolyl)stilbene) or simple oxazoles like PPO (2,5-diphenyloxazole) [2]. Furthermore, processing temperature constraints are critical: BBOT (melting point ~200°C) is suitable for medium-temperature thermoplastic processing, whereas high-temperature engineering plastics require alternatives such as OB-1 (melting point ~350–360°C) [3]. Substitution without empirical verification risks batch failure due to fluorescence quenching, thermal degradation, or phase separation in the target matrix.

BBOT (target)
Thiophene bridge + tert-butyl groups: high, solvent-stable quantum yield and medium-temperature processing.
BBS / Stilbene analogs
Stilbene bridge: solvent-dependent quenching reduces output in polar matrices; photostability may not transfer.
BBOT (target)
Melt point ~200°C; thermal stability up to ~220°C enables PVC, PE, PS processing.
OB-1 / High-temp alternatives
Melt point >350°C required for polycarbonate/PET; BBOT degrades if substituted into high-temperature engineering plastics.
BBOT (target)
Reported laser photostability in sol-gel matrices under 337 nm pumping.
PPO / POPOP
Lower photostability and quantum yield in the same restricted medium; reported performance may not match BBOT in solid-state dye lasers.

BBOT Performance Evidence


Absolute Quantum Yield vs. BBS

BBOT exhibits an absolute fluorescence quantum yield (Φfl) ≥ 0.60 across a range of solvent polarities and proticities, including both solution and polymeric film matrices [1]. In contrast, the stilbene-bridged analog BBS (4,4′-bis(2-benzoxazolyl)stilbene) exhibits marked solvent-dependent quenching behavior, with Φfl values declining substantially in polar media due to enhanced nonradiative deactivation [1]. The high and stable quantum yield of BBOT is attributed to its rigid thiophene-bridged π-conjugated structure combined with sterically shielding tert-butyl groups, which suppress aggregation-induced quenching and minimize solvent-polarity effects on excited-state relaxation [1].

Quantum Yield vs. BBS
Class-level inference
BBOT: Φfl ≥ 0.60 across multiple solvents and polymer films. BBS: solvent-dependent quenching, declines in polar media.
Supports selection for polarity-independent fluorescence standards.
Quantified difference based on class-level behavior; validate in target matrix.
Fluorescence quantum yield Photophysics Spectroscopy Benzoxazole fluorophores

Laser Performance vs. PPO and POPOP

In a comparative study of oxazole laser dyes embedded in silica-based sol-gel glass matrices, BBOT demonstrated superior quantum yield and lasing performance relative to both PPO (2,5-diphenyloxazole) and POPOP (1,4-bis(5-phenyl-2-oxazolyl)benzene) [1]. Under nitrogen laser pumping at 337.1 nm, BBOT in sol-gel glass exhibited higher photostability and maintained lasing output over extended pulse counts compared to the copolymer (MMA/HEMA) matrix [1]. The sol-gel host was found to enhance the quantum yields of all tested dyes; however, BBOT's performance in this restricted medium was notably senior to that of the comparators [1].

Laser Performance vs. PPO/POPOP
Head-to-head comparison
BBOT in sol-gel glass: reported higher quantum yield and photostability than PPO and POPOP under N2 laser pumping at 337.1 nm.
Context for solid-state dye laser development; photostability ranking within tested set.
Exact degradation rates not extracted; relative ranking only.
Laser dye Solid-state laser Photostability Sol-gel Oxazole dyes

Photostability in LDPE Films

The photostability of BBOT in LDPE films was quantitatively assessed under UV irradiation (250–400 nm spectrum). In unprotected LDPE films, the initial fluorescence intensity of BBOT decreased by 15% to 40% upon irradiation [1]. However, through optimization of a multilayer film architecture incorporating cross-linked adhesive layers and light-screening components, the light stability of BBOT-containing LDPE films was increased to up to 400% of the original value [1]. The study further identified that the 250–300 nm spectral region is responsible for photodegradation, whereas the 300–400 nm region drives the desired fluorescence emission [1].

Photostability in LDPE Films
Reported evidence
Initial intensity drop 15–40% under 250–400 nm UV; up to 400% stability improvement with optimized multilayer architecture.
Informs formulation decisions for UV-exposed polymer applications.
Mitigation requires specific film architecture; unprotected films still degrade.
Photostability LDPE film Optical brightener Fluorescence degradation Polymer additives

HPLC Purity Specification

Commercially available BBOT is supplied with certified analytical purity specifications suitable for demanding research and industrial quality control applications. Standard grade material from TCI (Product Number B1554) is specified with HPLC purity ≥ 99.0 area% and purity by total nitrogen analysis ≥ 99.0% [1]. Sublimed-grade material (Product Number B4221) maintains the same ≥ 99.0% HPLC purity with a narrower melting point range of 200.0–204.0°C, indicating higher crystalline homogeneity . Scintillation-grade BBOT from SRL is assayed at ≥ 99% purity (UV) with defined solubility criteria (10% solution in chloroform yields clear solution) .

HPLC Purity Specification
Data to verify
Standard grade: HPLC ≥99.0 area%; total nitrogen ≥99.0%. Sublimed grade: HPLC ≥99.0%, mp 200.0–204.0°C.
Batch-to-batch reproducibility for quantitative fluorescence assays.
Supplier specification; verify with certificate of analysis.
HPLC purity Quality control Analytical standard Fluorescent tracer Certificate of Analysis

Solubility in Organic Solvents

BBOT exhibits a quantitatively defined solubility profile across a range of organic solvents relevant to polymer processing and formulation. Reported solubilities (g/100 mL) are: chlorobenzene 10.2; tetrachloromethane 5.9; tetrahydrofuran 5.5; toluene 5.3; xylene 5.5; cyclohexane 3.3; acetone 0.5; DMF 0.8; dioctyl phthalate 0.7; methanol 0.05; water 0.01 . The high solubility in chlorinated and aromatic solvents facilitates uniform dispersion in solvent-based coatings, inks, and solution-processed polymer blends. The negligible water solubility (0.01 g/100 mL) ensures minimal leaching in aqueous environments .

Solubility in Organic Solvents
Data to verify
Chlorobenzene 10.2, toluene 5.3, THF 5.5, acetone 0.5, water 0.01 (g/100 mL).
Guides solvent selection for dispersion and retention in coatings.
Reported solubility values; confirm under processing conditions.
Solubility Formulation Polymer processing Dispersion Optical brightener

BBOT Optimal Applications


Medium-Temperature Thermoplastic Brightening

BBOT (melting point 196–203°C, decomposition temperature >220°C) is optimally suited for optical brightening of thermoplastics processed below 220°C, including PVC, polystyrene, polyethylene, polypropylene, and ABS . The compound's high solubility in aromatic solvents (toluene 5.3 g/100 mL, chlorobenzene 10.2 g/100 mL) facilitates uniform dispersion during compounding or masterbatch preparation . For high-temperature engineering plastics (e.g., polycarbonate, PET requiring >250°C processing), alternatives such as OB-1 (melting point ~350–360°C) are indicated [1].

Solid-State Dye Lasers

BBOT exhibits superior laser performance and photostability in silica-based sol-gel glass matrices compared to PPO and POPOP when pumped with nitrogen laser at 337.1 nm [2]. This performance profile supports its selection for solid-state dye laser development, particularly in applications requiring extended operational lifetimes under pulsed UV excitation. The compound's absolute quantum yield of ≥0.60 across diverse solvent environments [3] further qualifies it as a reference standard in photophysical studies.

Liquid Scintillation Counting

BBOT functions as a primary luminophore and wavelength shifter in liquid scintillation counting, where its emission spectrum (maximum ~435–440 nm) matches the sensitivity range of photomultiplier tubes [4]. Scintillation-grade BBOT (assayed at ≥99% purity) is specifically formulated for detecting low-energy beta emitters including tritium and carbon-14 [4]. Comparative studies in polyvinyl toluene-based plastic scintillators have evaluated BBOT alongside p-terphenyl and PPO, with detection properties such as Compton edge and detection efficiency characterized [5].

Solvent-Based Coatings and Inks

The high solubility of BBOT in chlorobenzene (10.2 g/100 mL), toluene (5.3 g/100 mL), and THF (5.5 g/100 mL) enables its effective incorporation into solvent-borne coatings, printing inks, lacquers, and varnishes [4]. The compound's low water solubility (0.01 g/100 mL) ensures retention in the cured film, while its absorption maximum at 373–375 nm and blue fluorescence emission provide whitening and brightening effects upon UV exposure . In printing inks, BBOT has been utilized as an anti-counterfeiting marker .

Application
Selection Property
Validation Focus
Medium-temp thermoplastic brightening
Processing window
Melt dispersion uniformity; verify no degradation at target processing temperature
Solid-state dye lasers
Sol-gel matrix compatibility and reported photostability under pulsed UV
Lasing lifetime assessment under relevant pump wavelength and repetition rate
Liquid scintillation counting
Emission match to PMT sensitivity and scintillation-grade purity
Beta emitter detection efficiency in standard cocktail formulations
Solvent-based coatings & inks
High solubility in aromatics; low water solubility for retention
UV-exposure fluorescence retention and anti-counterfeiting marker performance

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